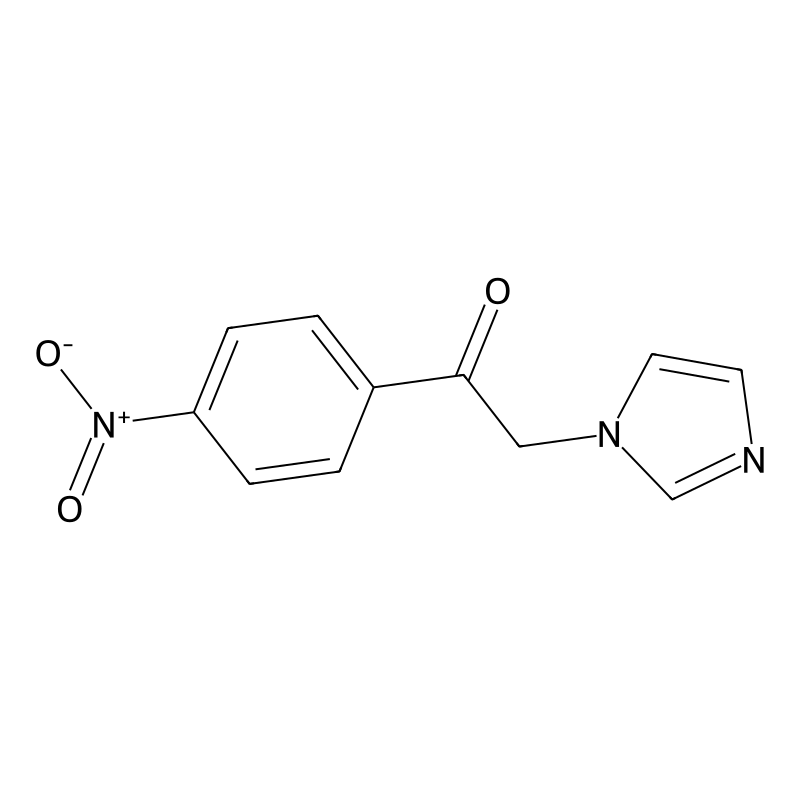

2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone is a chemical compound characterized by its unique structure, which includes an imidazole ring and a nitrophenyl group attached to an ethanone moiety. Its molecular formula is , and it has a molecular weight of 231.21 g/mol. The compound exhibits significant interest in both medicinal chemistry and materials science due to its potential biological activities and reactivity in various

2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone can undergo several chemical transformations:

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

- Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where hydrogen atoms on the ring are replaced by other substituents.

- Oxidation: The ethanone linkage can be oxidized to form carboxylic acids or other oxidized derivatives .

Common Reagents and Conditions- Reduction: Hydrogen gas with palladium on carbon catalyst.

- Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

- Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

The biological activity of 2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone is notable, particularly in medicinal chemistry. It may interact with various biological targets, including enzymes and receptors, potentially inhibiting their activity or modulating their function. The nitrophenyl group may facilitate electron transfer reactions, while the imidazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its biological interactions .

The synthesis of 2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone typically involves the reaction of 4-nitroacetophenone with imidazole. A common synthetic route includes:

- Starting Materials: 4-nitroacetophenone and imidazole.

- Reaction Conditions: Conducted in the presence of a base (e.g., potassium carbonate) and a polar solvent such as dimethylformamide (DMF).

- Procedure: The mixture is heated to approximately 100°C for several hours to facilitate product formation.

- Purification: Techniques such as recrystallization or column chromatography are employed to purify the resulting compound .

2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone has various applications across different fields:

- Medicinal Chemistry: Potential use as a drug candidate due to its biological activity.

- Materials Science: Utilized to enhance the properties of materials through its unique chemical structure, providing stability and reactivity .

Interaction studies involving 2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone focus on its ability to bind to biological targets, influencing enzyme activity or receptor function. These studies are crucial for understanding its potential therapeutic applications and mechanisms of action within biological systems .

Several compounds share structural similarities with 2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Nitrophenyl)-2-(1H-imidazol-1-yl)ethanol | Alcohol group instead of ketone | Different functional group affecting reactivity |

| 1-(4-Nitrophenyl)-2-(1H-imidazol-1-yl)ethane | Ethane linkage instead of ethanone | Alters chemical behavior compared to ethanone derivatives |

| 1-(4-Nitrophenyl)-2-(1H-imidazol-1-yl)ethanamine | Amine group instead of ketone | Potentially different biological activities |

Uniqueness

The uniqueness of 2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone lies in its combination of both the imidazole and nitrophenyl groups, which confer distinct chemical properties. The ethanone linkage adds another layer of reactivity, making it a versatile compound for various applications.